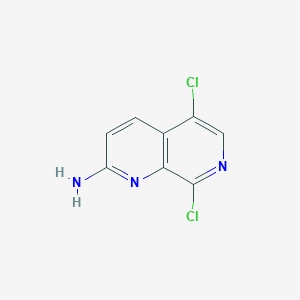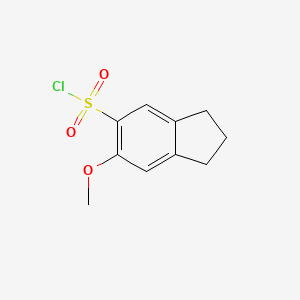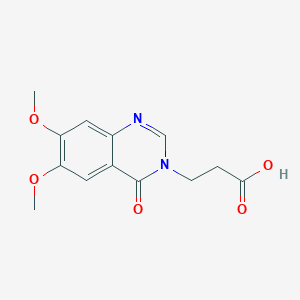
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid
描述
3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid (DMQPA) is a novel small molecule compound that has been studied for its potential use in a variety of scientific research applications. DMQPA is a synthetic compound that has been used in a variety of laboratory experiments and is of particular interest due to its unique properties.
科学研究应用
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid has been studied for its potential use in a variety of scientific research applications. It has been used in laboratory experiments to study the effects of various compounds on the biochemical and physiological processes of cells. It has also been used to study the effects of environmental pollutants on the biology of organisms. Additionally, 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid has been used to study the effects of drugs on the body, and to study the effects of various drugs on the immune system.
作用机制
The mechanism of action of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid is not yet fully understood. However, it is believed that 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid binds to certain proteins in the body, and this binding triggers a cascade of biochemical and physiological changes. These changes can be studied in laboratory experiments to better understand the effects of various compounds on the body.
生化和生理效应
The biochemical and physiological effects of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid have not been extensively studied. However, it is known that 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid has the ability to modulate the activity of certain enzymes, hormones, and receptors. It has also been shown to have an effect on cell proliferation, apoptosis, and cell migration. Additionally, it has been shown to modulate the activity of certain transcription factors, and to affect the expression of certain genes.
实验室实验的优点和局限性
The use of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a small molecule compound, which makes it easier to work with in laboratory experiments. However, there are also some limitations to using 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid in laboratory experiments. It is not a very potent compound, and its effects may vary depending on the conditions of the experiment. Additionally, its effects may not be easily reproducible.
未来方向
There are several potential future directions for the use of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid in scientific research. One potential direction is to study the effects of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid on the development and progression of diseases, such as cancer and neurodegenerative diseases. Additionally, 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid could be used to study the effects of environmental pollutants on the biology of organisms. Finally, 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid could be used to study the effects of various drugs on the body, and to study the effects of various drugs on the immune system.
属性
IUPAC Name |
3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-19-10-5-8-9(6-11(10)20-2)14-7-15(13(8)18)4-3-12(16)17/h5-7H,3-4H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJIHAACNFPELO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



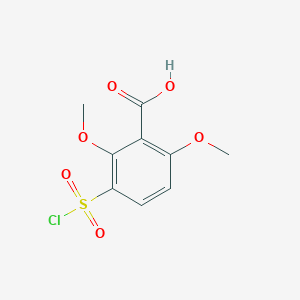
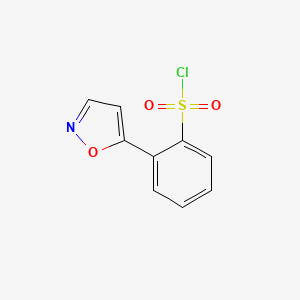
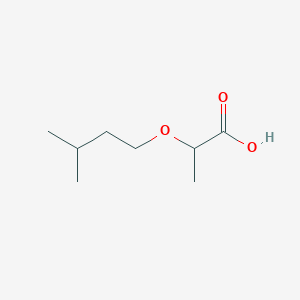
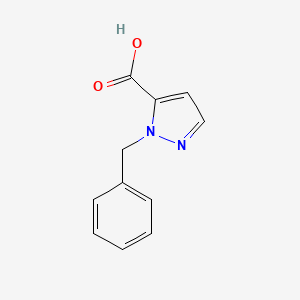
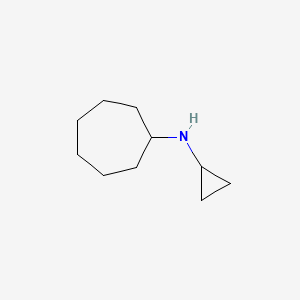
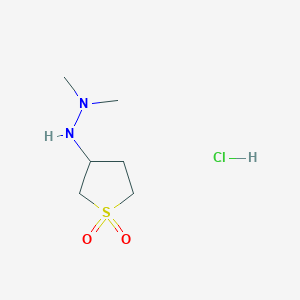
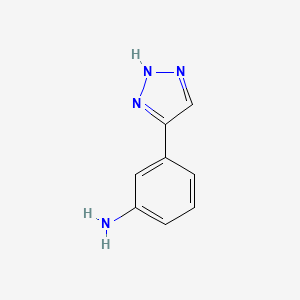
![Pentanoic acid, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3388515.png)
![3-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3388519.png)
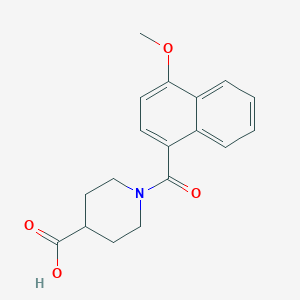
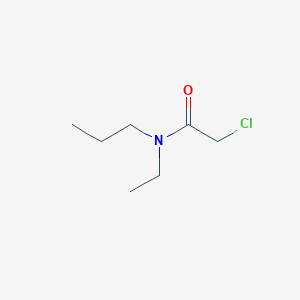
![(2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B3388531.png)
